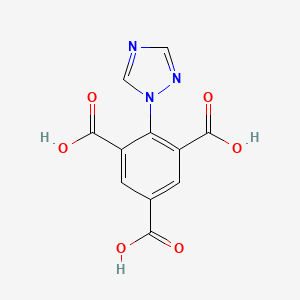

2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid

Übersicht

Beschreibung

“2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid” is a compound that contains a 1,2,4-triazole ring. This type of compound is often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Interactions

2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid has been explored for its unique structural properties. Zhao et al. (2010) studied a compound involving this acid, highlighting the planarity of the benzene-1,3,5-tricarboxylic acid molecule and its role in forming layered networks through hydrogen bonds (Lian-Peng Zhao, 2010).

Coordination Polymers and Networks

A series of coordination polymers incorporating derivatives of this compound have been synthesized, exhibiting various dimensional structures and topologies. Yang et al. (2013) demonstrated how these polymers can form one-dimensional chains and multi-dimensional networks, indicating potential applications in material science and nanostructuring (Yan Yang et al., 2013).

Nanocatalyst Application

Nikooei et al. (2020) reported the use of benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 as a novel hybrid organosilica. This material acts as a nanocatalyst for the synthesis of pharmaceutical scaffolds, highlighting the acid's role in enhancing catalytic activity (Niusha Nikooei et al., 2020).

Supramolecular Network Formation

Tahli et al. (2016) explored the formation of a supramolecular network involving this compound. Their study revealed the formation of a mixed-ligand, poly-anionic chain leading to a three-dimensional network, emphasizing the acid's versatility in supramolecular chemistry (Anas Tahli et al., 2016).

Luminescent and Magnetic Properties

Research by Zhao et al. (2020) into 4-(1H-1,2,4-triazol-1-yl)phenol-based metal complexes, incorporating benzene-1,3,5-tricarboxylic acid, highlighted their luminescent emission and magnetic behavior. This study points towards potential applications in light emission materials and understanding magnetic couplings (Hong-Kun Zhao et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . The phenyl moieties of the compound also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure can form hydrogen bonds, which may enhance its interaction with the enzyme .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of these hormones, leading to downstream effects on various physiological processes that depend on estrogens.

Result of Action

The compound has shown promising cytotoxic activity against certain cancer cell lines, including Hela . By inhibiting the aromatase enzyme and disrupting estrogen biosynthesis, it may exert an anti-proliferative effect on these cells . Some derivatives of the compound have demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,2,4-triazol-1-yl)benzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O6/c15-9(16)5-1-6(10(17)18)8(7(2-5)11(19)20)14-4-12-3-13-14/h1-4H,(H,15,16)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWBDAMXUPDDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N2C=NC=N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

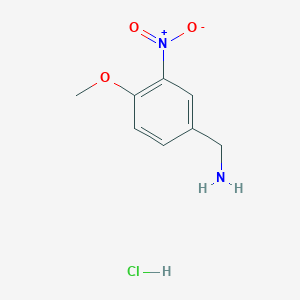

![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B3115701.png)